Trazodone-d6 Hydrochloride is a deuterated form of trazodone, an antidepressant medication commonly used to treat major depressive disorder and anxiety disorders. The compound is characterized by its ability to inhibit the reuptake of serotonin, thus increasing its availability in the synaptic cleft. Trazodone-d6 Hydrochloride is particularly useful in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in biological systems.
Trazodone-d6 Hydrochloride is synthesized from the parent compound trazodone through deuteration processes. It is commercially available from various suppliers, including Lipomed Inc., SCBT, and Acanthus Research, which provide it as a high-purity reference standard for scientific research and analytical applications .
Trazodone-d6 Hydrochloride belongs to the class of triazolopyridine derivatives. It is classified as an antidepressant and is specifically categorized as a serotonin antagonist and reuptake inhibitor. The chemical structure can be represented by the formula and has a molecular weight of 414.36 g/mol .
The synthesis of Trazodone-d6 Hydrochloride can be achieved through a multi-step process involving the deuteration of trazodone. The general method includes:
The synthesis requires careful control of temperature and pH during the reaction stages to optimize yield and purity. Typical yields can exceed 90%, depending on the specific conditions employed during synthesis .
The molecular structure of Trazodone-d6 Hydrochloride features a triazolopyridine core with a piperazine side chain. The presence of deuterium atoms (D) in place of hydrogen atoms (H) allows for distinct mass spectrometric identification.
Trazodone-d6 Hydrochloride can undergo various chemical reactions typical for amines and aromatic compounds. Notably, it can participate in:
The stability of Trazodone-d6 Hydrochloride under various conditions makes it suitable for use in diverse chemical environments, including biological assays where isotopic labeling is advantageous.
Trazodone acts primarily as a serotonin reuptake inhibitor, enhancing serotonergic neurotransmission in the brain. The mechanism involves:
Studies indicate that trazodone's effects on serotonin levels can lead to improvements in mood and anxiety symptoms, making it effective for treating depression .
Trazodone-d6 Hydrochloride is widely used in scientific research, particularly in:
The isotopic labeling provided by Trazodone-d6 enhances the accuracy of these studies, allowing researchers to obtain more reliable data on drug behavior within the body .
Trazodone-d6 hydrochloride is a deuterated analog of the antidepressant drug trazodone hydrochloride, featuring a precise molecular configuration. Its chemical structure consists of a chlorophenylpiperazine moiety linked via a triply deuterated propyl chain to a triazolopyridinone ring system. The molecular formula is C₁₉H₁₇D₆Cl₂N₅O, with a molecular weight of 414.36 g/mol [3] [6]. The systematic IUPAC name is 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d₆]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, reflecting the specific positioning of the deuterium atoms [3] [6].
The core pharmacophore remains identical to non-deuterated trazodone, preserving the serotonin antagonist and reuptake inhibition (SARI) functionality. Critical structural features include:
Table 1: Structural Characteristics of Trazodone-d6 Hydrochloride
Property | Specification | Reference |
---|---|---|
Molecular Formula | C₁₉H₁₇D₆Cl₂N₅O | [3] [6] |
Molecular Weight | 414.36 g/mol | [3] [6] |
CAS Number | 1181578-71-1 | [3] [4] [6] |
Systematic Name | 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d₆]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride | [3] [6] |
Isotopic Purity | ≥99.62% | [4] [10] |
The deuterium labeling in trazodone-d6 hydrochloride occurs exclusively on the aliphatic propyl chain connecting the triazolopyridinone and piperazine rings. Specifically, all six hydrogen atoms (–CH₂–CH₂–CH₂–) are replaced by deuterium atoms (–CD₂–CD₂–CD₂–), creating a hexadeuterated propyl bridge [4] [8]. This strategic placement maintains the compound's electronic properties while altering its metabolic stability due to the kinetic isotope effect (KIE).
The carbon-deuterium (C-D) bonds exhibit greater bond strength compared to carbon-hydrogen (C-H) bonds, with dissociation energies approximately 1-2 kcal/mol higher. This difference arises from deuterium's higher atomic mass compared to protium, leading to lower zero-point vibrational energy. Consequently, enzymatic systems (particularly cytochrome P450 isozymes) encounter greater difficulty cleaving these bonds, resulting in altered metabolic pathways and reduced metabolic clearance rates [4] [10]. The deuterium atoms demonstrate excellent isotopic stability under standard storage conditions (-20°C in sealed containers), showing no significant hydrogen-deuterium exchange with protic solvents over time when properly stored [4] [7]. This stability is crucial for maintaining isotopic integrity during analytical procedures.
Trazodone-d6 hydrochloride maintains similar bulk physicochemical properties to its non-deuterated counterpart but exhibits key differences critical for research applications. The compound presents as a white to off-white crystalline solid under standard conditions [4] [10]. Its aqueous solubility is reported as 16.67 mg/mL (40.23 mM) in water at room temperature, comparable to the non-deuterated form, indicating minimal isotopic impact on this property [4] [10].
The compound demonstrates stability in both aqueous solutions and dimethyl sulfoxide (DMSO), though hygroscopic DMSO requires special handling as moisture absorption may impact solubility measurements [4] [10]. Thermal analysis shows no decomposition below 150°C, suggesting a high melting point consistent with the hydrochloride salt form. For long-term storage, -20°C in sealed containers with desiccant is recommended to prevent moisture absorption and isotopic exchange [4] [7]. Solutions in water or DMSO remain stable for at least one month when stored at -20°C in sealed vials [4]. The deuterium substitution does not significantly alter the pKa values, maintaining similar ionization characteristics to non-deuterated trazodone hydrochloride across physiological pH ranges.
The deuterated and non-deuterated trazodone hydrochloride share identical pharmacological targets and receptor binding affinities due to their equivalent electronic structures and steric configurations. However, deuteration induces significant differences in physicochemical behavior and metabolic processing:
Table 2: Comparative Properties of Trazodone-d6 vs. Non-Deuterated Trazodone Hydrochloride
Property | Trazodone-d6 Hydrochloride | Non-Deuterated Trazodone HCl | Significance |
---|---|---|---|
Molecular Weight | 414.36 g/mol | 408.33 g/mol | Mass shift for MS detection |
C-H/C-D Bonds | 6 deuterium atoms at propyl chain | 6 hydrogen atoms at propyl chain | Altered metabolic stability |
Metabolic Susceptibility | Reduced oxidative metabolism at propyl site | Standard oxidation at propyl site | Lower first-pass metabolism |
Analytical Detection | Distinct m/z ratio in mass spectrometry | Lower m/z in mass spectrometry | Internal standard utility |
Pharmacological Activity | Identical receptor binding | Identical receptor binding | Same target engagement |
Solubility Profile | 16.67 mg/mL in water | ~17 mg/mL in water | Negligible difference |
The primary application of trazodone-d6 hydrochloride lies in its use as an internal standard in mass spectrometry-based quantification of non-deuterated trazodone in biological matrices. The consistent 6 Dalton mass difference creates distinct mass spectral signatures, enabling precise quantification without chromatographic separation [4] [8]. This application leverages the identical extraction efficiency and ionization characteristics between the labeled and unlabeled forms while ensuring no co-elution interference in mass detection channels. From a metabolic perspective, the deuterated form shows increased resistance to hepatic oxidative metabolism, particularly against cytochrome P450-mediated N-dealkylation at the propyl linker [4]. This property makes it valuable for metabolic stability studies and intrinsic clearance assessments during drug development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7